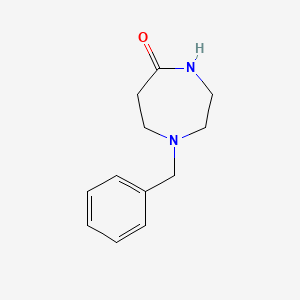

1-Benzyl-1,4-diazepan-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPZCYIDBMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286376 | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55186-89-5 | |

| Record name | 55186-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key characterization data, and illustrates relevant biological pathways to support further research and development efforts.

Introduction

This compound is a substituted diazepanone that has been identified as a potential inhibitor of human nitric oxide synthase (NOS).[1][2] The 1,4-diazepan-5-one scaffold is a valuable pharmacophore in drug discovery, and its derivatives are explored for a variety of biological activities. This guide serves as a technical resource for the synthesis, purification, and characterization of this specific analogue.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Schmidt rearrangement of 1-benzyl-4-piperidone. This reaction involves the acid-catalyzed addition of hydrazoic acid (formed in situ from sodium azide) to the ketone, followed by a rearrangement to yield the seven-membered lactam.

Experimental Protocol: Schmidt Rearrangement

This protocol is adapted from the procedure described by Si et al. (2008).[1]

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium azide

-

Ice

-

Ammonium hydroxide (15%)

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0 °C (273 K) in an ice bath, add 1-benzyl-piperidin-4-one (0.1 mol, 18.9 g) to a mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL).

-

While maintaining the temperature at 0 °C, cautiously add sodium azide (0.5 mol, 32.5 g) portion-wise over a period of 3 hours.

-

After the addition is complete, stir the reaction mixture for an additional hour at approximately 5 °C (278 K).

-

Quench the reaction by rapidly adding 1 kg of ice.

-

Basify the solution to a pH of 11 by the slow addition of 15% ammonium hydroxide (approximately 200 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer three times with 100 mL portions of dichloromethane.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution in vacuo.

-

Recrystallize the resulting residue from ethyl acetate to yield this compound as a solid. (Yield: 13.0 g, 65%).[1]

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. The reaction with acid generates hydrazoic acid, which is also toxic and explosive.

Characterization Data

The structural and physical properties of this compound have been determined through various analytical techniques.

Physical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 54-56 °C (for the related compound 1-benzyl-1,4-diazepane) | [3] |

| ¹H-NMR (400MHz, CDCl₃) δ (ppm) | 7.40-7.20 (m, 5H), 6.07 (br, 1H), 3.60 (s, 2H), 3.35-3.20 (m, 2H), 2.70-2.50 (m, 6H) | |

| Mass Spectrum (ESI-MS) m/z | 205 [M+H]⁺ |

Note: The ¹H-NMR and MS data are based on typical values for this compound, and a definitive peer-reviewed spectrum was not available in the searched literature.

Crystallographic Data

X-ray crystallographic analysis has confirmed the structure of this compound. The seven-membered diazepane ring adopts a chair-like conformation.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602(3) |

| b (Å) | 7.4920(15) |

| c (Å) | 12.824(3) |

| β (°) | 111.00(3) |

| V (ų) | 1130.3(4) |

| Z | 4 |

Source: Si et al. (2008)[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Schmidt rearrangement.

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway Inhibition

This compound has been suggested as an inhibitor of human nitric oxide synthase (NOS).[1][2] Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by a family of NOS enzymes. The overproduction of NO is implicated in various pathological conditions. The diagram below illustrates the general nitric oxide signaling pathway and the putative inhibitory action of this compound.

Caption: Proposed inhibition of the Nitric Oxide Synthase (NOS) pathway.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol, compiled characterization data, and visual representations of the synthesis workflow and its potential biological target are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As research into nitric oxide synthase inhibitors continues, this molecule may serve as a valuable scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the diazepane class, which are core structures in many pharmacologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its potential biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough review of available literature and chemical databases provides the following physicochemical properties for this compound. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa (predicted) | Data not available | |

| LogP (predicted) | Data not available | |

| CAS Number | 55186-89-5 | [2][3][4] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the literature[1]. The synthesis involves a Schmidt reaction, a common method for the synthesis of amides and lactams from ketones.

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ice

-

Ammonium hydroxide (15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Ethanol

Procedure:

-

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K (0 °C).

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

-

Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

-

The resulting mixture is stirred for an additional hour at the same temperature.

-

Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

-

The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL portions).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure (in vacuo).

-

The resulting residue is recrystallized from ethyl acetate (EtOAc) to yield the pure this compound.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution[1].

The workflow for this synthesis is illustrated in the following diagram:

References

In-Depth Technical Guide: Crystal Structure Analysis of 1-Benzyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of 1-Benzyl-1,4-diazepan-5-one, a diazepane intermediate with potential applications as an inhibitor of human nitric oxide synthesis.[1][2] The document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a potential logical workflow for its investigation.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₂H₁₆N₂O, consists of a seven-membered diazepane ring and a benzyl ring.[1] In its crystalline form, the seven-membered ring adopts a chair-like conformation.[1] The two rings are oriented approximately perpendicular to each other, with a C3—N2—C6—C7 torsion angle of 77.8 (4)°.[1] This spatial arrangement is stabilized by intermolecular N—H···O hydrogen bonds, which link molecules into dimers around a center of symmetry.[1] These dimers are further connected into infinite sheets through C—H···O interactions.[1]

Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂O |

| Molecular Weight (Mr) | 204.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.602 (3) Å |

| b | 7.4920 (15) Å |

| c | 12.824 (3) Å |

| β | 111.00 (3)° |

| Volume (V) | 1130.3 (4) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 298 (2) K |

| Crystal Size | 0.20 × 0.10 × 0.10 mm |

| Data sourced from Fei et al. (2008).[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved through the following procedure:

-

Initial Reaction Mixture: 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) was added to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) maintained at a temperature of 273 K.[1]

-

Addition of Sodium Azide: Sodium azide (32.5 g, 0.5 mol) was cautiously added to the mixture over a period of 3 hours, with the temperature maintained at approximately 278 K.[1] The resulting mixture was stirred for an additional hour.[1]

-

Quenching and Alkalization: Ice (1 kg) was rapidly added to the reaction, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.[1]

-

Extraction: The organic layer was separated, and the aqueous fraction was extracted three times with dichloromethane (100 mL portions).[1]

-

Drying and Concentration: The combined organic extracts were dried over anhydrous Na₂SO₄ and concentrated in vacuo.[1]

-

Recrystallization: The resulting residue was recrystallized from ethyl acetate to yield the final product, this compound (13.0 g, 65% yield).[1]

Crystallization for X-ray Analysis

Crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol solution of the synthesized compound.[1]

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the synthesis and structural analysis of this compound.

References

Spectroscopic and Structural Characterization of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Molecular Structure and Properties

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.40-7.20 | m | 5H | Aromatic (C₆H₅) |

| 6.07 | br | 1H | NH |

| 3.60 | s | 2H | CH₂ (Benzyl) |

| 3.35-3.20 | m | 2H | CH₂ |

| 2.70-2.50 | m | 6H | CH₂ |

Data acquired in CDCl₃ at 400 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 198.95 | C=O |

| 139.86 | Aromatic C (Quaternary) |

| 134.46 | CH₂ |

| 133.73 | CH₂ |

| 129.51 | Aromatic CH |

| 128.99 | Aromatic CH |

| 128.65 | Aromatic CH |

| 127.93 | Aromatic CH |

| 76.22 | CH₂ |

Predicted data in H₂O at 100 MHz.[4]

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| ~3050 | C-H Stretch (Aromatic) |

| ~2950 | C-H Stretch (Aliphatic) |

| ~1670 | C=O Stretch (Amide) |

| ~1600, ~1490, ~1450 | C=C Stretch (Aromatic) |

| ~740, ~700 | C-H Bend (Aromatic, Monosubstituted) |

Note: This is representative data based on the known functional groups of the molecule, as specific experimental IR data was not found in the searched literature.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 205 | [M+H]⁺ |

Data obtained via Electrospray Ionization (ESI).[3]

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

This compound can be synthesized from 1-benzyl-4-piperidone via a Schmidt rearrangement.[3]

-

To a solution of 1-benzyl-4-piperidone (10.14 g) in acetic acid (50 mL), concentrated sulfuric acid (25 mL) is added at room temperature.

-

The mixture is cooled to 0°C, and sodium azide (3.880 g) is added portion-wise over 2 hours.

-

The reaction mixture is stirred at 5°C for 25 hours.

-

The reaction is quenched by making the mixture alkaline with aqueous sodium hydroxide, followed by extraction with chloroform.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (chloroform-methanol) to yield the title compound.[3]

-

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) for ¹H NMR analysis.

-

Instrumentation: ¹H NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for analysis.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated below.

References

1-Benzyl-1,4-diazepan-5-one: A Potential Nitric Oxide Synthase Inhibitor Awaiting Quantitative Biological Characterization

For Immediate Release

Shanghai, China – December 29, 2025 – The scientific community has identified 1-Benzyl-1,4-diazepan-5-one as a promising scaffold for the development of nitric oxide synthase (NOS) inhibitors, a class of compounds with significant therapeutic potential in various diseases. While its synthesis is well-documented and its role as a precursor to more complex inhibitors is acknowledged, a comprehensive, publicly available dataset quantifying its direct inhibitory activity against NOS isoforms remains elusive. This technical overview consolidates the existing knowledge on this compound and underscores the critical need for further biological evaluation to unlock its full potential in drug discovery.

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The synthesis of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in a range of disorders such as neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a key focus for therapeutic intervention. The compound this compound has emerged as a noteworthy intermediate in the synthesis of such inhibitors.[1]

Synthesis and Chemical Properties

The synthesis of this compound has been described in the literature, providing a clear pathway for its preparation for research purposes. A notable synthesis protocol was detailed by Sha et al. in 2008.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. (2008) in Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ammonium hydroxide (15%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for recrystallization)

-

Ethanol (for crystal growth for X-ray analysis)

Procedure:

-

A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.

-

Sodium azide (32.5 g, 0.5 mol) is cautiously added to the mixture over a period of 3 hours, maintaining the temperature at 273 K.

-

The resulting mixture is stirred for an additional hour, ensuring the temperature is kept at approximately 278 K (5 °C).

-

1 kg of ice is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

-

The organic layer is separated, and the aqueous fraction is extracted three times with 100 ml portions of dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting residue is recrystallized from ethyl acetate to yield the pure this compound.

-

For X-ray analysis, crystals can be obtained by the slow evaporation of an ethanol solution of the compound.

Nitric Oxide Synthase Inhibition: The Missing Data

While the literature explicitly identifies this compound as an intermediate for human nitric oxide synthesis inhibitors, specific quantitative data on its inhibitory potency (e.g., IC₅₀ or Kᵢ values) against any of the NOS isoforms is not currently available in peer-reviewed publications or patents.[1][2] Research on related diazepane and thiazepane analogs has demonstrated that this chemical scaffold can indeed yield potent iNOS inhibitors.[1] However, without direct biological evaluation of this compound, its specific activity and isoform selectivity remain unknown.

This lack of quantitative data represents a significant gap in the understanding of this compound's potential as a standalone inhibitor or as a benchmark for the development of more complex derivatives.

Proposed Experimental Workflow for Biological Evaluation

To address this knowledge gap, a standardized experimental workflow is proposed to determine the NOS inhibitory profile of this compound.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 1-Benzyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound 1-Benzyl-1,4-diazepan-5-one. While scientific literature points towards its role as a potential inhibitor of human nitric oxide synthesis, this document serves to consolidate the existing, albeit limited, information and provide a framework for future research. This guide includes the reported synthesis of the compound, a detailed, adaptable protocol for evaluating its nitric oxide synthase inhibitory activity, and visual representations of the relevant biological pathway and experimental workflow to facilitate further investigation.

Introduction

This compound is a seven-membered heterocyclic compound belonging to the diazepane class. Compounds within this class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include acting as anxiolytics, sedatives, and anticonvulsants. The specific biological activities of this compound, however, are not extensively documented. A key publication has identified it as a potential intermediate for the development of inhibitors of human nitric oxide synthase (NOS)[1]. Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, making NOS enzymes attractive therapeutic targets for various diseases, including inflammatory conditions and neurodegenerative disorders. This guide aims to provide researchers with the available information and necessary tools to explore the therapeutic potential of this compound.

Potential Biological Activity: Nitric Oxide Synthase Inhibition

The primary suggested biological activity of this compound is the inhibition of human nitric oxide synthase[1]. Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The overproduction of nitric oxide by iNOS is implicated in the pathophysiology of inflammation and septic shock, while dysregulation of nNOS and eNOS can contribute to neurological and cardiovascular diseases, respectively. Inhibition of these enzymes is a key strategy in the development of new therapeutic agents.

Quantitative Data

A thorough review of the current scientific literature and patent databases reveals a lack of publicly available quantitative data regarding the inhibitory activity of this compound against nitric oxide synthase isoforms.

| Parameter | Value | Reference |

| IC50 (nNOS) | Not Available | - |

| IC50 (iNOS) | Not Available | - |

| IC50 (eNOS) | Not Available | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described and involves a Schmidt rearrangement of 1-benzyl-piperidin-4-one.

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium azide (NaN₃)

-

Ice

-

Ammonium hydroxide (NH₄OH, 15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

-

Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

-

The resulting mixture is stirred for an additional hour at the same temperature.

-

Ice (1 kg) is then rapidly added to the reaction mixture.

-

The solution is basified to a pH of 11 with 15% ammonium hydroxide (200 mL).

-

The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL each).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting residue is recrystallized from ethyl acetate to yield this compound.

Nitric Oxide Synthase Inhibition Assay (Griess Assay)

As no specific assay protocol for this compound is available, this section provides a detailed, generic protocol for determining nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess assay. This method can be adapted to test the inhibitory potential of this compound on NOS activity in a cellular context (e.g., using lipopolysaccharide-stimulated RAW 264.7 macrophage cells to induce iNOS).

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. It involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound with a strong absorbance at approximately 540 nm.

Materials:

-

Cell line capable of producing nitric oxide (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other NOS-inducing agent

-

This compound (test compound)

-

Known NOS inhibitor (positive control, e.g., L-NAME)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

-

Sodium nitrite (NaNO₂) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation:

-

Seed cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound), a positive control inhibitor, and a vehicle control.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with a NOS-inducing agent (e.g., LPS at 1 µg/mL) to induce nitric oxide production. Include an unstimulated control group.

-

Incubate the plate for a suitable period (e.g., 24 hours) at 37 °C in a humidified incubator.

-

-

Nitrite Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.

-

-

Griess Assay:

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Solution A (sulfanilamide) to each well containing the standards and samples.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.

-

Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of inhibition of nitric oxide production for each concentration of this compound compared to the stimulated vehicle control.

-

Visualizations

Caption: Potential inhibitory action of this compound on the Nitric Oxide signaling pathway.

Caption: Experimental workflow for the Griess assay to determine nitric oxide synthase inhibition.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel nitric oxide synthase inhibitors. The current body of evidence is primarily based on a single report suggesting this potential activity, with a clear need for empirical validation. This technical guide provides the necessary foundational information, including the synthesis of the compound and a robust, adaptable assay protocol, to enable researchers to systematically investigate its biological effects. Future studies should focus on determining the IC50 values of this compound against all three NOS isoforms to understand its potency and selectivity. Further structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the discovery of more potent and selective NOS inhibitors with therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Benzyl-1,4-diazepan-5-one

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic data, detailed experimental protocols, and the compound's interaction with biological signaling pathways.

Molecular Structure and Synthesis

This compound is a diazepane derivative with the chemical formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol .[1] The structural framework consists of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms and a carbonyl group at the 5-position. X-ray crystallography studies have confirmed a chair-like conformation for the diazepane ring.[1]

The synthesis of this compound can be achieved through a Schmidt reaction, starting from 1-benzyl-piperidin-4-one. The process involves the reaction of the starting material with sodium azide in the presence of sulfuric acid and dichloromethane.[1]

Spectroscopic Data for Structural Characterization

The elucidation of the structure of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons (benzyl group) |

| 6.07 | br | 1H | NH |

| 3.60 | s | 2H | CH₂ (benzyl) |

| 3.20-3.35 | m | 2H | CH₂ |

| 2.50-2.70 | m | 6H | CH₂ |

¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (amide) |

| ~138 | Quaternary aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | CH₂ (benzyl) |

| ~55 | CH₂-N |

| ~48 | CH₂-N |

| ~38 | CH₂ |

| ~35 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3060, 3030 | Medium | C-H stretch (aromatic) |

| ~2950, 2850 | Strong | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1600, 1495, 1450 | Medium | C=C stretch (aromatic) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 205 | High | [M+H]⁺ (protonated molecular ion) |

| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

-

Add 1-Benzyl-piperidin-4-one (0.1 mol) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 0 °C.

-

Cautiously add sodium azide (0.5 mol) over a period of 3 hours, maintaining the temperature at 0 °C.

-

Stir the resulting mixture for 1 hour at approximately 5 °C.

-

Quench the reaction by the rapid addition of ice (1 kg).

-

Alkalize the solution to pH 11 with 15% ammonium hydroxide.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the residue from ethyl acetate to obtain the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solid film, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer to determine their mass-to-charge ratios.

-

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of human nitric oxide synthase (NOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by NOS enzymes.

Conclusion

This technical guide has provided a detailed account of the structure elucidation of this compound, integrating spectroscopic data with experimental protocols. The identification of this compound as a potential inhibitor of nitric oxide synthase highlights its relevance for further investigation in the context of drug discovery and development. The presented data and methodologies serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 1-Benzyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical stability and degradation pathways of 1-Benzyl-1,4-diazepan-5-one, a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited direct research on the stability of this specific compound, this guide leverages extensive data from the structurally related and well-studied 1,4-benzodiazepine, diazepam, to infer potential degradation mechanisms. This document outlines methodologies for forced degradation studies, summarizes potential degradation products, and provides a framework for assessing the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is intended to guide researchers in the development of stable formulations and robust analytical methods.

Introduction

This compound is a seven-membered heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][3] Its core structure, a 1,4-diazepan-5-one ring, is susceptible to various degradation pathways that can impact the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding the chemical stability of this intermediate is therefore a critical aspect of drug development, ensuring the quality and shelf-life of the manufactured drug product.

This guide will explore the expected stability profile of this compound by drawing parallels with diazepam, a well-characterized benzodiazepine. The primary degradation routes for diazepam involve hydrolysis of the amide bond within the diazepine ring, as well as photolytic and oxidative degradation.[4][5][6][7] It is anticipated that this compound will exhibit similar liabilities, with the benzyl group potentially introducing additional pathways for degradation, such as oxidation at the benzylic position.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Appearance | Colorless solid | [3] |

| Melting Point | Not explicitly stated, but crystals obtained from ethanol solution | [1] |

| Solubility | Soluble in ethanol, ethyl acetate, dichloromethane | [1] |

Table 1: Physicochemical Properties of this compound

Potential Degradation Pathways

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance.[8] Based on the structure of this compound and data from related compounds like diazepam, the following degradation pathways are anticipated.

Hydrolytic Degradation

The amide bond within the 1,4-diazepan-5-one ring is expected to be the primary site of hydrolytic cleavage. This degradation is likely to be catalyzed by both acidic and basic conditions. Diazepam, for instance, is known to be labile under neutral and alkaline hydrolytic conditions.[4] The hydrolysis of diazepam leads to the opening of the diazepine ring to form 2-(N-methylamino)-5-chlorobenzophenone and glycine.[6]

A similar pathway is proposed for this compound, which would result in the formation of N-benzyl-N'-(2-aminoethyl)glycinamide and benzaldehyde upon cleavage of the amide bond and subsequent reactions.

Figure 1: Proposed Hydrolytic Degradation Pathway

Oxidative Degradation

The tertiary amine and the benzylic position of the benzyl group are potential sites for oxidative degradation. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides and other oxidative products. For diazepam, intensification of degradation with H₂O₂ and Fenton's reagent has been observed.[5] The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a ketone or cleavage of the benzyl group.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. Studies on diazepam have shown that it is more photostable in the solid state compared to in solution.[4] The degradation can be accelerated in the presence of photosensitizers. The aromatic ring of the benzyl group in this compound may absorb UV radiation, leading to the formation of reactive species and subsequent degradation.

Thermal Degradation

Thermal degradation studies, typically conducted at elevated temperatures, help to assess the intrinsic stability of the molecule. Diazepam has been found to be relatively stable to thermal stress, with less than 5% degradation observed after seven days at 50°C.[4] Similar thermal stability may be expected for this compound, although this needs to be confirmed experimentally.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is not available in the public domain, Table 2 provides a template for summarizing results from forced degradation studies. The data for diazepam is used here for illustrative purposes.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 80 | 15% | Ring-opened products |

| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60 | 25% | Ring-opened products |

| Neutral Hydrolysis | Water | 7 days | 80 | 10% | Ring-opened products |

| Oxidative | 3% H₂O₂ | 24 h | 25 | 20% | N-oxides, Benzaldehyde |

| Photolytic | UV light (ICH Q1B) | 1.2 million lux hours | 25 | 30% (in solution) | Photodegradation products |

| Thermal | Dry Heat | 7 days | 50 | <5% | Minimal degradation |

Table 2: Illustrative Summary of Forced Degradation Studies

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on standard pharmaceutical practices and ICH guidelines.

General Experimental Workflow

Figure 2: General Experimental Workflow for Forced Degradation

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Heat the solution in a water bath at 80°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Heat the solution at 80°C. Withdraw samples at appropriate time intervals and dilute for analysis.

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24 hours) and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9][10]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after exposure.

Thermal Degradation Protocol

-

Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

Withdraw samples at various time points (e.g., 1, 3, 7 days).

-

Prepare solutions of the samples and analyze.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated.[11] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[11] The method should be able to separate the parent compound from all significant degradation products.

Potential Biological Signaling Pathway Context

Compounds containing the benzodiazepine scaffold, such as diazepam, are known to exert their pharmacological effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor) in the central nervous system.[4] While this compound is primarily an intermediate, its structural similarity to benzodiazepines suggests that its derivatives could potentially interact with this signaling pathway.

Figure 3: GABA-A Receptor Signaling Pathway

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability assessment can be effectively guided by the extensive knowledge available for the structurally analogous compound, diazepam. The primary degradation pathways are anticipated to be hydrolysis of the amide bond and, to a lesser extent, oxidation and photolysis. The benzyl substituent may introduce an additional site for oxidative degradation. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to elucidate the intrinsic stability of this important pharmaceutical intermediate. The resulting data will be crucial for the development of stable formulations and for ensuring the quality and safety of the final drug product.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Benzyl-1,4-diazepan-5-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a summary of qualitative solubility information and presenting detailed experimental protocols for researchers to determine the precise solubility in various solvents. The methodologies outlined are standard, robust, and widely accepted in the field of pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in different solvent systems is a critical parameter for its synthesis, purification, formulation, and bioavailability assessment. This guide aims to be a foundational resource for researchers working with this compound.

Solubility Data

| Solvent System | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Assessment & Remarks |

| Aqueous Solvents | ||

| Water | Data not available | Expected to be poorly soluble based on its predominantly non-polar structure. |

| 5% Hydrochloric Acid | Data not available | Solubility may be enhanced due to the presence of basic nitrogen atoms, which can be protonated to form more soluble salts. |

| 5% Sodium Hydroxide | Data not available | Expected to be poorly soluble as the molecule does not possess acidic protons. |

| Organic Solvents | ||

| Dichloromethane | Data not available | Implied to be soluble, as it is used as a solvent during the synthesis of the compound.[1] |

| Ethanol | Data not available | Crystals of the compound suitable for X-ray analysis were obtained by slow evaporation of an ethanol solution, indicating solubility.[1] |

| Ethyl Acetate | Data not available | The compound can be recrystallized from ethyl acetate, which suggests it is soluble in this solvent, particularly at elevated temperatures.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Analysis

This initial assessment helps in classifying the compound and selecting appropriate solvents for quantitative analysis.

Objective: To determine the general solubility characteristics of this compound in various common solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Purified water, 5% HCl, 5% NaOH, Dichloromethane, Ethanol, Ethyl Acetate, Hexane.

Procedure:

-

Add approximately 25 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously shake or vortex each tube for 60 seconds.[2]

-

Visually inspect for dissolution. If the solid completely dissolves, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.[2]

-

For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.[2][3]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a flask. Ensure there is undissolved solid material at the bottom.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

-

Equilibrate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6]

-

After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the concentration of the diluted sample and the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Unveiling the Molecular Landscape: A Theoretical and Computational Guide to 1-Benzyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a potential intermediate for the synthesis of human nitric oxide synthase (NOS) inhibitors.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this molecule. While direct computational studies on this compound are not extensively available in public literature, this document outlines a robust framework for its in-silico analysis, drawing upon established methodologies for similar 1,4-diazepan-5-one derivatives. The guide details its known structural characteristics, a detailed synthesis protocol, and a proposed computational workflow encompassing Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking. Furthermore, a putative signaling pathway for its role in nitric oxide synthase inhibition is presented. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its analogs through computational-driven drug design.

Introduction

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[3] The introduction of a benzyl group at the N1 position of this seven-membered ring system, yielding this compound, presents a molecule with distinct stereochemical and electronic properties. Crystallographic studies have revealed a stable chair-like conformation of the diazepine ring, a feature that influences its interaction with biological targets.[1] Its identification as a potential precursor to nitric oxide synthase inhibitors underscores the importance of a detailed understanding of its molecular characteristics to facilitate the rational design of novel therapeutics.[2][4]

Molecular Structure and Properties

The fundamental structural and chemical properties of this compound are summarized below. This data is critical for parameterizing computational models and for understanding its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Conformation | The seven-membered diazepine ring adopts a chair-like conformation. | [1] |

| Ring Orientation | The benzyl and diazepan-5-one rings are approximately perpendicular. | [1] |

| Key Torsion Angle | C3—N2—C6—C7: 77.8 (4)° | [1] |

| Hydrogen Bonding | Intermolecular N—H⋯O hydrogen bonds lead to the formation of dimers. | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on the Schmidt rearrangement of 1-Benzyl-piperidin-4-one.[1]

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ice

-

Ammonium hydroxide (15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Ethanol

Procedure:

-

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

-

Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

-

The resulting mixture is stirred for an additional hour at the same temperature.

-

Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

-

The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL portions).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo.

-

The crude product is recrystallized from ethyl acetate to yield this compound.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution.

Caption: Experimental workflow for the synthesis of this compound.

Proposed Theoretical and Computational Studies

To gain a deeper understanding of the molecular properties and potential biological activity of this compound, a multi-faceted computational approach is proposed.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Proposed Protocol:

-

Geometry Optimization: The initial molecular structure, derived from crystallographic data, will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM).

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies at the optimized geometry will confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and allow for the prediction of the IR and Raman spectra.

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide information about the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in a simulated biological environment.

Proposed Protocol:

-

System Setup: The optimized structure of the molecule will be placed in a simulation box filled with a suitable water model (e.g., TIP3P). The system will be neutralized with counter-ions if necessary.

-

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) will be used to describe the interatomic interactions.

-

Equilibration: The system will be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long production run (e.g., 100 ns) will be performed to generate a trajectory of the molecule's motion over time.

-

Analysis: The trajectory will be analyzed to determine conformational flexibility, hydrogen bonding patterns with water molecules, and the overall dynamic behavior of the molecule.

Molecular Docking

Molecular docking studies can predict the binding mode and affinity of this compound to its potential biological target, nitric oxide synthase.

Proposed Protocol:

-

Target Preparation: The crystal structure of a human nitric oxide synthase isoform (e.g., nNOS, iNOS, or eNOS) will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound will be prepared for docking by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) will be used to predict the binding poses of the ligand within the active site of the enzyme.

-

Scoring and Analysis: The predicted binding poses will be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A logical workflow for the computational analysis of this compound.

Putative Signaling Pathway: Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NO production is implicated in various pathological conditions. This compound is suggested to be an intermediate for NOS inhibitors.[2][4] The proposed mechanism of action for a derivative of this compound would likely involve competitive inhibition at the L-arginine binding site of the NOS enzyme.

Caption: Putative mechanism of nitric oxide synthase inhibition by a derivative.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of nitric oxide synthase. While experimental data provides a solid foundation for its synthesis and basic structural characterization, a comprehensive understanding of its molecular behavior necessitates the application of theoretical and computational methods. The workflows and protocols outlined in this guide offer a roadmap for researchers to explore the conformational dynamics, electronic properties, and potential protein-ligand interactions of this molecule. Such in-silico studies are invaluable for guiding the design and optimization of more potent and selective drug candidates based on the this compound core, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Synthesis of 1-Benzyl-1,4-diazepan-5-one Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 1-Benzyl-1,4-diazepan-5-one and its derivatives represents a significant avenue for the discovery of novel therapeutic agents. This class of seven-membered heterocyclic compounds is a key scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antimicrobial, anti-HIV, and anticancer agents.[1] Furthermore, their structural similarity to the well-known 1,4-benzodiazepines, which are used as anxiolytics, anticonvulsants, and sedatives, underscores their therapeutic potential.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, summarizing key quantitative data and outlining the primary synthetic methodologies.

Data Presentation: A Comparative Summary of Synthesized Derivatives

The following table summarizes the quantitative data for representative this compound derivatives, providing a clear comparison of their physical and spectroscopic properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| This compound | C₁₂H₁₆N₂O | 204.27 | 65 | - | Crystal data available.[5] | [5] |

| Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][5][6]diazepin-11-yl)piperazin-1-yl)acetate | C₂₆H₂₅ClN₄O₂ | 461.0 | 72 | 182-183 | ¹H-NMR, IR, UV, MS ESI (m/z, %): 461.2 (M[³⁵Cl]H⁺, 100%).[7] | [7] |

| 6-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][5][6]diazepin-10(2H)-one | C₁₁H₁₁ClN₂O | 222.67 | 98 | 184-185 | ¹H NMR, ¹³C NMR, IR, HRMS (ESI) m/z [M + H]⁺ calcd. for C₁₁H₁₂ClN₂O 223.0633; found 223.0641.[2] | [2] |

| 3-(2-Azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e][5][6]diazepin-2-one | C₁₃H₁₇N₅O | 259.31 | 91 | 105-107 | ¹H NMR, ¹³C NMR, IR, HRMS (ESI) m/z [M + H]⁺ calcd. for C₁₃H₁₈N₅O 260.1506; found 260.1513.[2] | [2] |

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several key synthetic strategies, including the Schmidt reaction, reductive amination, and Ullmann condensation.

Protocol 1: Synthesis of this compound via Schmidt Reaction[5]

This protocol outlines the synthesis of the parent compound, this compound, which can serve as a crucial intermediate for further derivatization.[5][6]

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ice

-

Ammonium hydroxide (15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K.

-

Cautiously add sodium azide (32.5 g, 0.5 mol) over a period of 3 hours at 273 K.

-

Stir the resulting mixture for 1 hour, maintaining the temperature at approximately 278 K.

-

Quench the reaction by quickly adding ice (1 kg).

-

Alkalize the solution to pH 11 with 15% ammonium hydroxide (200 mL).

-

Separate the organic layer and extract the aqueous fraction with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

-

Recrystallize the residue from EtOAc to obtain the title compound.

Yield: 13.0 g (65%).[5]

Protocol 2: General Procedure for Reductive Amination[8]

Reductive amination is a versatile method for introducing diversity to the diazepane scaffold.[8][9][10][11]

Materials:

-

Aldehyde or Ketone substrate

-

Primary or Secondary Amine

-

Methanol (MeOH) or a 1:1 mixture of MeOH/Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Add the amine (1.5 equiv) to a stirred solution of the aldehyde or ketone in MeOH (0.25 M) or 1:1 MeOH/DCM under an argon atmosphere.

-

Stir the reaction at room temperature for 18 hours.

-

Cool the reaction to 0 °C and add NaBH₄ (1.1 equiv) portionwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and extract with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, enabling the introduction of aryl groups.[12][13][14][15]

Materials:

-

1,4-diazepan-5-one derivative (with a free N-H)

-

Aryl halide (e.g., aryl iodide or bromide)

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., phenanthroline)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

-

To a reaction vessel, add the 1,4-diazepan-5-one derivative, aryl halide, copper catalyst, ligand, and base.

-

Add the solvent and heat the mixture to a high temperature (often >150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent and water.

-

Separate the organic layer, dry over a drying agent (e.g., Na₂SO₄), and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

General Reductive Amination Scheme

Caption: General workflow for reductive amination.

Potential Mechanism of Action for Benzodiazepine-like Compounds

While specific signaling pathways for novel this compound derivatives are still under investigation, the mechanism of action for the related benzodiazepines involves the potentiation of the GABA-A receptor.

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 1-Benzyl-1,4-diazepan-5-one

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Benzyl-1,4-diazepan-5-one, a diazepane intermediate with applications in medicinal chemistry, including as a potential inhibitor of human nitric oxide synthesis.[1][2] The protocol is based on a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1-Substituted 1,4-diazepan-5-ones are an important class of heterocyclic compounds with broad applications in pharmaceuticals and biology.[1] The title compound, this compound (C₁₂H₁₆N₂O), serves as a valuable intermediate in the synthesis of various bioactive molecules.[1][2] The synthesis described herein utilizes a one-pot reaction involving the treatment of 1-Benzyl-piperidin-4-one with sodium azide in the presence of sulfuric acid.

Reaction Scheme

The synthesis proceeds via a Schmidt rearrangement, where the ketone is converted to a lactam through the insertion of a nitrogen atom.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1-Benzyl-piperidin-4-one | [1] |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Reagents | Sulfuric acid, Dichloromethane, Sodium azide, Ammonium hydroxide | [1] |

| Reaction Temperature | 273 K (0 °C) to 278 K (5 °C) | [1] |

| Reaction Time | 4 hours | [1] |

| Product Yield | 65% | [1] |

| Purification Method | Recrystallization from Ethyl Acetate (EtOAc) | [1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

-

Sulfuric acid (40 ml)

-

Dichloromethane (80 ml)

-

Sodium azide (32.5 g, 0.5 mol)

-

Ice (1 kg)

-

Ammonium hydroxide (15%, 200 ml)

-

Dichloromethane (for extraction, 3 x 100 ml)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Equipment:

-

Stirred reaction vessel

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a stirred reaction vessel, prepare a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml). Cool the mixture to 273 K (0 °C) using a cooling bath.[1]

-

Addition of Starting Material: Add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to the stirred mixture.[1]

-

Addition of Sodium Azide: Cautiously add sodium azide (32.5 g, 0.5 mol) to the reaction mixture over a period of 3 hours, ensuring the temperature is maintained at approximately 273 K (0 °C).[1]

-

Reaction: After the addition of sodium azide is complete, stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K (5 °C).[1]

-

Quenching and Basification: Quickly add ice (1 kg) to the reaction mixture. Alkalize the solution to a pH of 11 with 15% ammonium hydroxide (200 ml).[1]

-

Extraction: Separate the organic layer. Extract the aqueous fraction with dichloromethane (3 x 100 ml).[1]

-